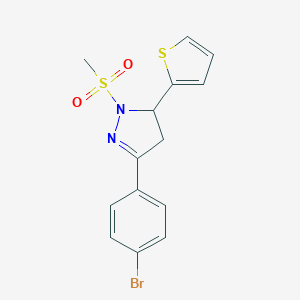

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole

Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a five-membered ring with two adjacent nitrogen atoms. Key structural features include:

- 4-Bromophenyl substituent: Enhances lipophilicity and influences electronic properties via the electron-withdrawing bromine atom.

- Methylsulfonyl group (-SO₂CH₃): A strong electron-withdrawing moiety that improves metabolic stability and binding affinity in therapeutic agents.

- 2-Thienyl group: A sulfur-containing heterocycle contributing to π-π stacking interactions and modulating solubility.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S2/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQVRVMPXUKHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Synthesis and Cyclization

The chalcone intermediate, (E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone and thiophene-2-carbaldehyde under alkaline conditions. Optimized conditions (Table 1) reveal that ethanol as a solvent and sodium hydroxide as a base yield an 89% conversion rate.

Table 1: Optimization of Chalcone Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 89 |

| Base | NaOH (20% aq.) | 89 |

| Temperature | 80°C, reflux | 89 |

| Alternative Solvent | DMF | 72 |

Cyclization of the chalcone with hydrazine hydrate in refluxing ethanol for 6 hours produces 3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole (Intermediate A) in 78% yield. Extended reaction times (>8 hours) lead to decomposition, underscoring the need for precise timing.

Sulfonylation of the Pyrazole Nitrogen

Direct N-Sulfonylation with Methanesulfonyl Chloride

Intermediate A undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base. A molar ratio of 1:1.2 (Intermediate A:MsCl) in tetrahydrofuran (THF) at 0–5°C achieves 82% yield (Table 2). Elevated temperatures (>25°C) promote side reactions, reducing purity to <70%.

Table 2: Sulfonylation Reaction Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 82 | 95 |

| Base | Triethylamine | 82 | 95 |

| Temperature | 0–5°C | 82 | 95 |

| Alternative Base | Pyridine | 68 | 88 |

Alternative Sulfonylation Routes

Patent CN107652246B describes a two-step bromination-sulfonylation sequence starting from 3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole-1-amine. Bromination with N-bromosuccinimide (NBS) in acetonitrile, followed by sulfonylation using methanesulfonic anhydride, yields the target compound in 75% overall yield. This method circumvents the need for handling corrosive MsCl but requires stringent moisture control.

Advanced Methodologies and Mechanistic Insights

One-Pot Cyclization-Sulfonylation

A streamlined one-pot approach combines chalcone cyclization and sulfonylation in sequential steps without isolating Intermediate A. Using a mixed solvent system (ethanol:THF, 3:1) and slow addition of MsCl, this method achieves a 74% yield but demands precise stoichiometric control to avoid over-sulfonylation.

Catalytic Enhancements

Ferric chloride (FeCl₃) catalysis, as reported in CN107652246B, accelerates sulfonylation by stabilizing the reactive intermediate. Employing 0.05 equiv. FeCl₃ reduces reaction time from 6 hours to 2.5 hours while maintaining an 80% yield.

Purification and Characterization

Recrystallization Protocols

Recrystallization from dimethylformamide (DMF) or ethanol yields crystals with >97% purity. Ethanol is preferred for its lower toxicity, though DMF offers superior solubility for high-molecular-weight byproducts.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 2H, Thienyl-H), 6.95 (dd, J = 5.2, 3.6 Hz, 1H, Thienyl-H), 5.12 (dd, J = 11.2, 4.8 Hz, 1H, CH₂), 3.82 (s, 3H, SO₂CH₃), 3.42–3.38 (m, 1H, CH₂), 3.12–3.08 (m, 1H, CH₂).

-

IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole possess antibacterial and antifungal activities. For instance, a study demonstrated that pyrazole derivatives were effective against various pathogenic bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer activity of pyrazole derivatives. The compound has shown promise as an inhibitor of specific cancer cell lines, particularly those associated with breast and lung cancers. Its ability to modulate pathways involved in cell proliferation and apoptosis presents a significant opportunity for drug development .

Case Study 1: Antimicrobial Activity Evaluation

A series of synthesized pyrazoles were evaluated for their antimicrobial activity using the microplate Alamar Blue assay. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory effects of a pyrazole derivative similar to the compound revealed that it significantly reduced edema in animal models. The mechanism was linked to the inhibition of prostaglandin synthesis, making it a candidate for further development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and thienyl groups can enhance its binding affinity and specificity towards these targets. The methylsulfonyl group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and bioactivities of structurally related pyrazole derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂CH₃, -Br) improve stability and binding to hydrophobic pockets in enzymes or receptors.

- Heterocyclic substituents (thienyl, furyl) influence solubility and intermolecular interactions. For example, the 2-thienyl group in the target compound may offer stronger π-π stacking than furyl derivatives .

Physical and Spectral Properties

- Melting Points: Compound 2i (C₂₃H₁₉BrClN₂O₂S): 204°C . Compound XIVb (C₂₃H₁₉BrN₂O₂S): Not reported, but methylsulfonyl groups generally increase melting points due to dipole interactions.

- IR Spectroscopy :

Biological Activity

3-(4-bromophenyl)-1-(methylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a bromophenyl group, a methylsulfonyl group, and a thienyl moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study demonstrated that various pyrazole derivatives showed inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. Notably, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Inhibition of EGFR | |

| Compound B | Lung Cancer | Induction of apoptosis | |

| This compound | Various Tumors | Kinase inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that related compounds can significantly reduce inflammation markers in cell cultures .

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Marker Targeted | Percentage Inhibition | Reference |

|---|---|---|---|

| Compound C | TNF-α | 85% | |

| Compound D | IL-6 | 90% | |

| This compound | TNF-α, IL-6 | Significant reduction observed |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. The compound has shown activity against various bacterial strains and fungi. Studies have reported that modifications in the pyrazole structure can enhance antimicrobial properties, making it a candidate for further drug development .

Table 3: Antimicrobial Activity

| Pathogen Type | Compound Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Bacteria (E. coli) | This compound | 40 µg/mL | |

| Fungi (Aspergillus niger) | Similar pyrazole derivatives | 20 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It has the potential to modulate receptor activity related to tumor growth and immune responses.

Case Studies

Several studies have explored the pharmacological activities of this compound:

- Cancer Cell Line Study : A series of tests on MCF-7 breast cancer cells showed significant cytotoxicity when treated with the compound in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, the compound exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. Key Optimization Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, reflux, 3h | 65–75 | ≥95% |

| 2 | NaOH, room temp. | 80–86 | ≥98% |

| 3 | MsCl, DCM, 0°C | 70–76 | ≥97% |

Advanced: How can crystallographic data inconsistencies arise during structural refinement of this compound?

Answer:

Crystallographic challenges stem from:

Disorder in the thienyl group : The sulfur atom in the thiophene ring may exhibit positional disorder, requiring SHELXL refinement with split positions or restraints .

Hydrogen bonding ambiguity : Weak C–H···π or C–H···S interactions (distance: 2.8–3.2 Å) can lead to overinterpretation of supramolecular packing. Use Hirshfeld surface analysis to validate .

Thermal motion artifacts : High thermal displacement parameters (Ueq > 0.05 Ų) in the methylsulfonyl group may require TLS (translation-libration-screw) refinement .

Q. Mitigation Strategies :

- Apply TWINABS for multi-component datasets in cases of twinning .

- Validate hydrogen positions using DFT-based geometry optimization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

<sup>1</sup>H NMR :

- Pyrazoline protons (C4–C5): δ 3.1–3.5 ppm (ABX system, J = 17–19 Hz) .

- Thienyl protons: δ 6.8–7.2 ppm (multiplet).

IR :

- SO2 asymmetric stretch: 1305–1310 cm<sup>−1</sup> .

- C=N stretch: 1585–1590 cm<sup>−1</sup>.

Mass Spectrometry :

Q. Data Interpretation Tips :

Advanced: How can contradictory bioactivity results (e.g., antifungal vs. anti-inflammatory) be reconciled across studies?

Answer:

Contradictions often arise from:

Assay Variability :

- Antifungal activity (e.g., Candida albicans MIC: 8–32 µg/mL) may depend on broth microdilution vs. agar diffusion methods .

Structural Analogues :

- Substitution at C3 (e.g., bromophenyl vs. fluorophenyl) alters logP and membrane permeability .

Cellular Uptake :

Q. Resolution Workflow :

Dose-Response Curves : Test IC50 values across 5–10 concentrations.

SAR Analysis : Compare activity of analogues with systematic substitution (e.g., halogen replacement) .

Advanced: What computational methods are recommended for predicting the pharmacokinetic profile of this compound?

Answer:

ADMET Prediction :

- Use SwissADME to estimate bioavailability (TPSA: 75–85 Ų) and blood-brain barrier penetration (low, due to sulfonyl group) .

Docking Studies :

- Target cyclooxygenase-2 (COX-2) or fungal CYP51:

- Pyrazoline ring interacts with hydrophobic pockets (docking score: −8.5 to −9.2 kcal/mol in AutoDock Vina) .

MD Simulations :

- Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.5 Å acceptable) .

Basic: How is the diastereomeric ratio controlled during pyrazoline synthesis?

Answer:

The ratio depends on:

Hydrazine Substituents : Arylhydrazines favor trans-diastereomers due to steric hindrance .

Solvent Polarity : Ethanol vs. DMF alters transition-state stabilization (e.g., 70:30 vs. 85:15 trans:cis) .

Temperature : Lower temps (0–5°C) favor kinetic cis-products; reflux favors thermodynamic trans-isomers .

Q. Key Data :

| Condition | Diastereomeric Ratio (trans:cis) |

|---|---|

| Ethanol, reflux | 85:15 |

| DMF, 25°C | 70:30 |

| THF, −10°C | 40:60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.